molecular formula C7H8N4O B178848 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol CAS No. 118503-13-2

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol

Cat. No. B178848
CAS RN: 118503-13-2
M. Wt: 164.16 g/mol
InChI Key: ZCQSOBGLAWINFB-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol” is a chemical compound with the molecular formula C7H9N5O . It belongs to the group of heterocyclic compounds known as pyrazolopyridines .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives has been extensively studied . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol” consists of a pyrazolo[3,4-b]pyrazine core with an ethanol group attached .


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridine derivatives are diverse and have been systematized according to the method to assemble the pyrazolopyridine system .

Future Directions

The future directions in the research of pyrazolopyridine derivatives could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential biomedical applications .

properties

IUPAC Name

2-pyrazolo[3,4-b]pyrazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c12-4-3-11-7-6(5-10-11)8-1-2-9-7/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSOBGLAWINFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363638
Record name 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol

CAS RN

118503-13-2
Record name 2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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